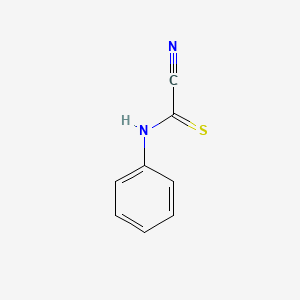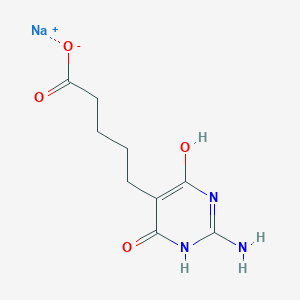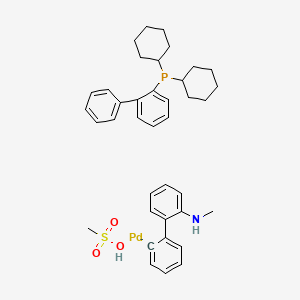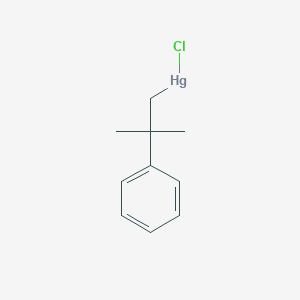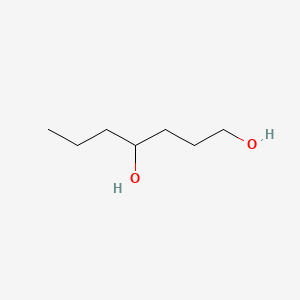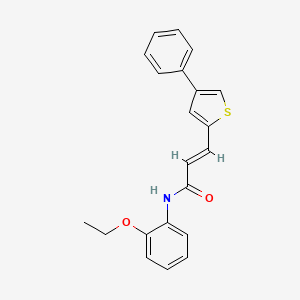![molecular formula C14H22N2O5 B11940804 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced monitoring techniques ensures efficient production while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,5-Dimethyl-4-isoxazolyl)-N-methylmethanamine hydrochloride
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
- 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)isoxazole
Uniqueness
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate is unique due to its specific structural features and the presence of both isoxazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H22N2O5 |
|---|---|
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
3,5-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole;oxalic acid |
InChI |
InChI=1S/C12H20N2O.C2H2O4/c1-9-4-6-14(7-5-9)8-12-10(2)13-15-11(12)3;3-1(4)2(5)6/h9H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
HBMVBUKGSNNXAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CC2=C(ON=C2C)C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


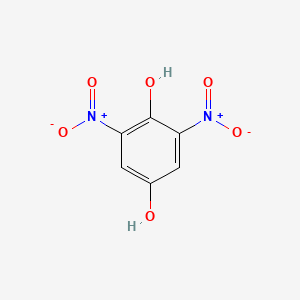
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)

